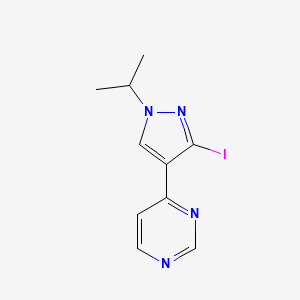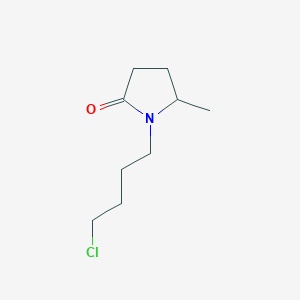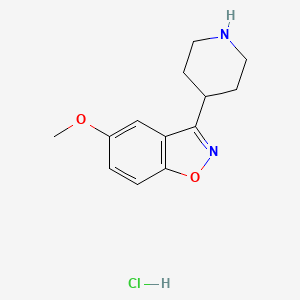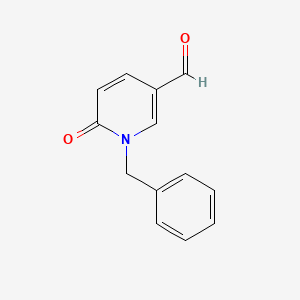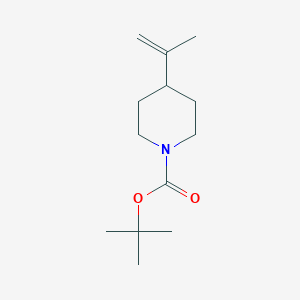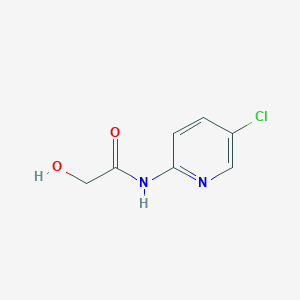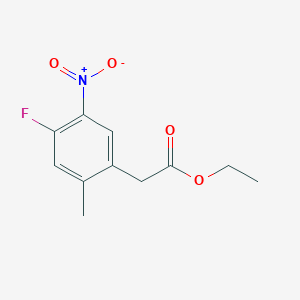
Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate is an organic compound with a complex structure that includes a fluoro, methyl, and nitro group attached to a phenyl ring, which is further connected to an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate typically involves the esterification of 2-(4-fluoro-2-methyl-5-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Reduction: 2-(4-fluoro-2-methyl-5-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-fluoro-2-methyl-5-nitrophenyl)acetic acid.
科学的研究の応用
Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways due to its unique structural features.
作用機序
The mechanism of action of Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific enzymes or receptors. The presence of the fluoro and nitro groups can enhance its binding affinity and selectivity towards certain molecular targets, thereby modulating biological pathways.
類似化合物との比較
Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-chloro-2-methyl-5-nitrophenyl)acetate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 2-(4-fluoro-2-methyl-5-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
1012880-04-4 |
|---|---|
分子式 |
C11H12FNO4 |
分子量 |
241.22 g/mol |
IUPAC名 |
ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate |
InChI |
InChI=1S/C11H12FNO4/c1-3-17-11(14)6-8-5-10(13(15)16)9(12)4-7(8)2/h4-5H,3,6H2,1-2H3 |
InChIキー |
HRORJJPBJVDEMB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=C(C=C1C)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


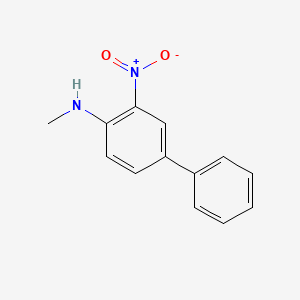
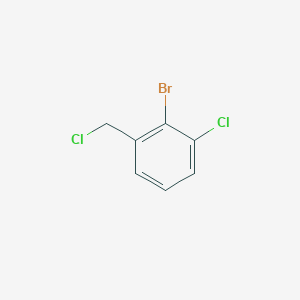
![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
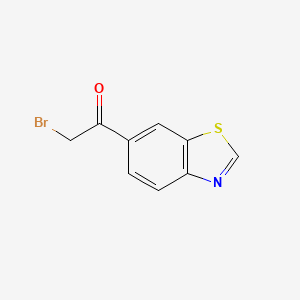
![5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide](/img/structure/B13983164.png)
